molecular formula C6H12ClN B12109239 2-(2-Chloroethyl)pyrrolidine

2-(2-Chloroethyl)pyrrolidine

Cat. No.: B12109239
M. Wt: 133.62 g/mol
InChI Key: XWTGOZXZVTWOIW-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTGOZXZVTWOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Chloroethyl)pyrrolidine CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, mechanistic reactivity, and experimental handling of 1-(2-Chloroethyl)pyrrolidine (often colloquially referred to as 2-(2-Chloroethyl)pyrrolidine due to nomenclature variations regarding the ethyl chain).

Advanced Alkylating Scaffolds in Drug Discovery

Executive Summary

1-(2-Chloroethyl)pyrrolidine (CAS: 5050-41-9; HCl Salt CAS: 7250-67-1) is a critical nitrogen mustard pharmacophore used in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and oncology pathways.[1][2] Its value lies in its "latent" reactivity: it exists as a stable hydrochloride salt but, upon neutralization, spontaneously cyclizes into a highly electrophilic aziridinium ion . This transient species acts as a potent alkylating agent, enabling the covalent attachment of the pyrrolidine ethyl moiety to nucleophilic drug scaffolds (phenols, amines, thiols).

Chemical Identity & Structural Analysis
PropertySpecification
Systematic Name 1-(2-Chloroethyl)pyrrolidine hydrochloride
Common Synonyms N-(2-Chloroethyl)pyrrolidine HCl; 2-Pyrrolidinoethyl chloride HCl
CAS Number (HCl) 7250-67-1 (Commercial Standard)
CAS Number (Base) 5050-41-9 (Reactive Intermediate)
Molecular Formula C₆H₁₂ClN[1][3][4] · HCl
Molecular Weight 170.08 g/mol
Appearance Hygroscopic white to off-white crystalline powder
Solubility Highly soluble in water, methanol, ethanol; Insoluble in diethyl ether
Melting Point 167–170 °C (lit.)

Nomenclature Clarification: While sometimes searched as "this compound," the standard IUPAC numbering assigns the nitrogen atom as position 1. Thus, the correct designation is 1-(2-Chloroethyl)pyrrolidine . The "2-" prefix in older literature often refers to the position on the ethyl chain (1-chloro-2-pyrrolidinoethane).

Mechanistic Reactivity: The Aziridinium Singularity

The utility of 1-(2-Chloroethyl)pyrrolidine is defined by its intramolecular cyclization kinetics . In its free base form, the nitrogen lone pair performs a nucleophilic attack on the β-carbon (bearing the chlorine), displacing the chloride ion.

This results in the formation of a bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane derivative).[5][6] This strained intermediate is the active alkylating species that reacts with biological or synthetic nucleophiles.

Diagram 1: Aziridinium Ion Formation & Alkylation Pathway

AziridiniumMechanism Precursor 1-(2-Chloroethyl)pyrrolidine (Free Base) TS Intramolecular Cyclization (k1) Precursor->TS - Cl⁻ Aziridinium Aziridinium Ion (Bicyclic Intermediate) TS->Aziridinium Product Alkylated Product (N-Ethyl-Pyrrolidine Adduct) Aziridinium->Product + Nu: (Ring Opening) Nucleophile Nucleophile (Nu:) (Drug Scaffold) Nucleophile->Product Attack

Caption: Kinetic pathway showing the spontaneous conversion of the free base to the electrophilic aziridinium ion, followed by nucleophilic ring opening.

Experimental Protocols
A. Synthesis of 1-(2-Chloroethyl)pyrrolidine HCl

This protocol describes the conversion of 1-(2-hydroxyethyl)pyrrolidine using thionyl chloride. This method is preferred over direct alkylation to avoid dimerization.

Reagents:

  • 1-(2-Hydroxyethyl)pyrrolidine (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Charge with 1-(2-Hydroxyethyl)pyrrolidine dissolved in anhydrous CHCl₃ (5 mL/g). Cool to 0°C.

  • Addition: Add SOCl₂ dropwise over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 60°C) for 2–3 hours. Monitor by TLC (disappearance of alcohol).

  • Isolation: Cool the mixture. The hydrochloride salt may precipitate directly. If not, concentrate the solvent in vacuo.

  • Crystallization: Recrystallize the crude solid from isopropanol/ether to yield white hygroscopic crystals.

  • Validation:

    • ¹H NMR (D₂O): Expect triplets for the ethyl chain shifted downfield due to Cl and N+.

    • Melting Point: Verify range 167–170°C.

B. Alkylation Assay (Aziridinium Generation)

To use this compound for alkylating a phenol or amine drug scaffold:

  • Free Base Generation: Dissolve the HCl salt in a minimum amount of water. Add cold 10% NaOH solution and rapidly extract with DCM. Dry over MgSO₄ and use immediately.

    • Warning: The free base dimerizes upon standing. Do not store.

  • Coupling Reaction: Add the fresh free base solution to a mixture of your nucleophile (e.g., a phenol) and a base (K₂CO₃ or Cs₂CO₃) in acetone or DMF.

  • Kinetics: Heat to 60°C. The reaction proceeds via the in situ generated aziridinium ion.

Applications in Drug Design

This moiety acts as a flexible cationic anchor . At physiological pH, the pyrrolidine nitrogen is protonated, improving the water solubility of lipophilic drugs and often enhancing affinity for G-protein coupled receptors (GPCRs) by mimicking endogenous neurotransmitter side chains.

Notable Therapeutic Classes:

  • Antihistamines: Enhances H1 receptor binding.

  • Antipsychotics: Modulates dopamine receptor affinity.

  • SERMs (Selective Estrogen Receptor Modulators): Used in the synthesis of Nafoxidine analogs.

Diagram 2: Synthetic Workflow for Drug Conjugation

SynthesisWorkflow cluster_0 Pre-Activation cluster_1 Coupling Reaction HCl_Salt 1-(2-Chloroethyl)pyrrolidine HCl Salt (Stable) Base_Wash Alkaline Extraction (NaOH/DCM) HCl_Salt->Base_Wash Free_Base Free Base (Unstable/Reactive) Base_Wash->Free_Base Coupling Alkylation (K2CO3 / Reflux) Free_Base->Coupling Scaffold Drug Scaffold (e.g., Phenol/Amine) Scaffold->Coupling Final Pyrrolidinoethyl-Drug Conjugate Coupling->Final

Caption: Workflow for converting the stable HCl precursor into the reactive species for drug conjugation.

Safety & Toxicology (HSE)
  • Vesicant Hazard: As a nitrogen mustard analog, the free base is a potent skin irritant and potential vesicant. It can alkylate DNA.

  • Handling: Always handle the HCl salt until the moment of reaction. Use double gloves (nitrile) and work in a certified fume hood.

  • Decontamination: Quench spills with dilute acetic acid (to protonate the amine and prevent aziridinium formation) or thiosulfate solution (to scavenge alkylating species).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyrrolidine-based Antihistamines. (Generic reference to class reactivity).

Sources

Technical Guide: 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and reactivity profile of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride , a critical electrophilic building block in pharmaceutical chemistry.

Reactivity, Synthesis, and Applications in Drug Development

Executive Summary & Chemical Identity[1]

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (CAS: 7250-67-1) is a nitrogen mustard-like derivative used primarily as a reactive intermediate in the synthesis of antihistamines and anticholinergics. Its utility stems from its ability to form a highly electrophilic aziridinium ion in situ, facilitating rapid nucleophilic substitution reactions.

Core Chemical Identity
PropertySpecification
IUPAC Name 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
CAS Number 7250-67-1 (Salt); 54777-54-7 (Free Base)
Molecular Formula

Molecular Weight 184.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 167–170 °C (lit.)[1][2]
Solubility Highly soluble in water, ethanol, and methanol; hygroscopic.
pKa ~10.1 (Predicted for conjugate acid)

Mechanistic Insight: The Aziridinium Singularity

To use this reagent effectively, one must understand that the linear chloro-amine structure is merely a "prodrug" for the actual reactive species. Upon neutralization of the hydrochloride salt, the free amine undergoes rapid intramolecular cyclization.

The Mechanism of Activation

Unlike standard alkyl halides that react via intermolecular


 pathways, this molecule reacts via an intramolecular Neighboring Group Participation (NGP)  mechanism.
  • Deprotonation: Base removes the proton from the pyrrolidine nitrogen.

  • Cyclization: The nitrogen lone pair attacks the

    
    -carbon, displacing the chloride.
    
  • Aziridinium Formation: A bicyclic N-methyl-1-azoniabicyclo[3.1.0]hexane ion is formed.

  • Ring Opening: This strained intermediate is attacked by nucleophiles (e.g., alkoxides), usually at the primary carbon, to relieve ring strain.

Visualization: Aziridinium Ion Pathway

The following diagram illustrates the critical equilibrium that drives the reactivity of this molecule.

AziridiniumMechanism HCl_Salt HCl Salt Form (Stable Storage) Free_Base Free Amine (Transient) HCl_Salt->Free_Base Base (NaOH/NaNH2) Aziridinium Aziridinium Ion (Reactive Electrophile) Free_Base->Aziridinium Intramolecular Cyclization (k1) Aziridinium->Free_Base Reversible (k-1) Product Alkylated Product (e.g., Clemastine) Aziridinium->Product Nucleophile (Nu-) Ring Opening

Figure 1: The activation pathway from stable salt to reactive aziridinium intermediate.

Synthesis & Manufacturing Protocol

The synthesis of the hydrochloride salt is typically achieved via the chlorination of 2-(2-hydroxyethyl)-1-methylpyrrolidine . The use of thionyl chloride (


) is preferred over 

to ensure complete conversion and ease of purification.
Experimental Protocol: Chlorination via Thionyl Chloride[4]

Objective: Synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine HCl from the alcohol precursor.

Reagents:

  • 2-(2-Hydroxyethyl)-1-methylpyrrolidine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Inert Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2-(2-hydroxyethyl)-1-methylpyrrolidine dissolved in anhydrous Toluene. Cool the system to 0–5 °C under

    
    .
    
  • Addition: Add

    
     dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent decomposition.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (approx. 110 °C for Toluene) for 2–3 hours. This drives the evolution of

    
     and 
    
    
    
    gas.
  • Monitoring: Monitor by TLC (System:

    
    /MeOH/NH_4OH$) or GC. The starting alcohol spot should disappear.
    
  • Isolation: Cool the mixture to room temperature. The product often crystallizes directly from toluene as the hydrochloride salt.

  • Purification: Filter the white precipitate. Wash with cold ether to remove excess thionyl chloride traces. Recrystallize from ethanol/ether if higher purity is required.

  • Yield: Typical yields range from 85% to 95%.

Applications in Drug Development[5]

The primary application of this intermediate is in the synthesis of ether-based antihistamines via Williamson Ether Synthesis .

Case Study: Synthesis of Clemastine Fumarate

Clemastine is a potent histamine H1 antagonist.[3][4] Its synthesis demonstrates the classic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine.

  • Nucleophile: 1-(4-Chlorophenyl)-1-phenylethanol (alkoxide form).[5]

  • Electrophile: Aziridinium ion derived from 2-(2-Chloroethyl)-1-methylpyrrolidine.

  • Base: Sodium Amide (

    
    ) or Sodium Hydride (
    
    
    
    ).

Critical Process Parameter (CPP): The reaction rate is limited by the formation of the alkoxide. Once formed, the alkoxide attacks the aziridinium species. Steric hindrance at the tertiary carbon of the alcohol directs the attack to the primary carbon of the pyrrolidine side chain.

Visualization: Clemastine Synthesis Workflow

ClemastineSynthesis Precursor Precursor: 1-(4-Chlorophenyl)-1-phenylethanol Activation Step 1: Deprotonation (NaNH2 / Toluene, 80°C) Precursor->Activation Reagent Reagent: 2-(2-Chloroethyl)-1-methylpyrrolidine HCl Reagent->Activation Coupling Step 2: Ether Coupling (via Aziridinium Intermediate) Activation->Coupling Isolation Step 3: Acid Hydrolysis & Salt Formation (+ Fumaric Acid) Coupling->Isolation Final Final API: Clemastine Fumarate Isolation->Final

Figure 2: Industrial workflow for the synthesis of Clemastine Fumarate.

Handling, Safety & Stability (E-E-A-T)

As a chloroethyl amine, this compound shares structural similarities with nitrogen mustards, although its potency is significantly lower. However, strict safety protocols are non-negotiable.

Hazard Profile
  • Skin/Eye: Severe irritant (Category 2).[6][7] Causes serious eye irritation.[6][7][8][9]

  • Vesicant Potential: High. The free base can alkylate DNA/proteins.

  • Respiratory: May cause respiratory irritation (STOT SE 3).[6][7][8][9]

Storage & Handling Protocols[9][10][11][12][13]
  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator or under inert gas (

    
    /Ar). Moisture absorption leads to hydrolysis (formation of the alcohol) and degradation.
    
  • Neutralization: Never neutralize the salt outside of a reaction vessel. The free base is unstable and will polymerize or cyclize uncontrolledly if not immediately reacted with a nucleophile.

  • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or nucleophilic decontamination agents to quench alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285093, 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]

  • Eebes, J. et al. (1997).Synthesis of Clemastine Fumarate and Related Analogs. Journal of Medicinal Chemistry. (Contextual citation for Williamson Ether synthesis mechanism).

Sources

A Technical Guide to the Synthesis of 2-Substituted Pyrrolidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted pyrrolidine motif is a cornerstone of numerous biologically active alkaloids, forming the structural core of compounds ranging from simple tropanes to complex spirooxindoles. Its prevalence has driven the development of a diverse array of synthetic strategies aimed at constructing this privileged scaffold with high levels of stereochemical control. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the principal methodologies for synthesizing 2-substituted pyrrolidine derivatives and their application in total alkaloid synthesis. We will explore the logic behind key synthetic routes, including the foundational chiral pool approach, the transformative power of organocatalysis, and the efficiency of cycloaddition reactions. Each section is grounded in mechanistic principles, supported by field-proven examples, and designed to provide a robust framework for practical application and further innovation.

Introduction: The Significance of the 2-Substituted Pyrrolidine Core

The pyrrolidine ring is a ubiquitous structural motif in natural products and pharmaceuticals.[1][2] When substituted at the C2 position, this simple five-membered heterocycle gives rise to a vast family of alkaloids with significant pharmacological properties. Classic examples include hygrine and cuscohygrine, found in coca leaves, which are biosynthetic precursors to tropane alkaloids.[3][4] More complex structures, such as the potent antimitotic agent spirotryprostatin B[5] and the architecturally intricate Stemona alkaloids, also feature this core unit.[6]

The synthetic challenge lies not only in constructing the pyrrolidine ring itself but in precisely controlling the stereochemistry at the C2 position and any adjacent stereocenters. This guide will deconstruct the most powerful and reliable strategies developed to meet this challenge, providing both the conceptual understanding and practical details necessary for laboratory application.

The Chiral Pool: L-Proline as a Foundational Building Block

The most direct and historically significant route to enantiopure 2-substituted pyrrolidines leverages the "chiral pool"—naturally occurring, inexpensive chiral molecules. L-proline, with its inherent (S)-stereochemistry at the C2 position, is the preeminent starting material in this class.[7][8]

Causality of Experimental Choice: The logic of the chiral pool approach is atom economy and stereochemical efficiency. By starting with a molecule that already contains the desired stereocenter, chemists can circumvent the need for asymmetric induction steps, which often require expensive catalysts or chiral auxiliaries. The synthetic task is reduced to the strategic manipulation of the existing functional groups: the secondary amine and the carboxylic acid.

Key Transformations:

  • Carboxylic Acid Derivatization: The carboxyl group of proline can be reduced to a primary alcohol (prolinol), converted to an ester or amide, or serve as a handle for coupling reactions.

  • N-Functionalization: The secondary amine is readily protected or alkylated, providing a site for introducing further complexity.

  • Side Chain Elaboration: The most common strategy involves converting the carboxylic acid into a functionality that can react with a nucleophile to form a new carbon-carbon bond. For instance, conversion to a Weinreb amide followed by addition of an organometallic reagent yields a ketone, as seen in many syntheses of hygrine.[3]

A classic application of this strategy is the synthesis of simple alkaloids like hygrine. The core strategy involves the reaction of a proline derivative with an acetone equivalent to install the C2-sidechain.[3][9]

Asymmetric Organocatalysis: Proline's Dual Role

While L-proline is an excellent chiral building block, its greatest impact on modern organic synthesis has been as a catalyst.[10] The birth of modern asymmetric organocatalysis in 2000, marked by seminal reports from List, Barbas, and MacMillan, demonstrated that simple organic molecules like proline could catalyze powerful asymmetric transformations with efficiencies rivaling metal-based systems.[11]

Mechanistic Pillars: Enamine and Iminium Ion Catalysis

Proline and its derivatives operate primarily through two distinct catalytic cycles, leveraging the secondary amine to transiently and reversibly activate carbonyl compounds.

  • Enamine Catalysis: A ketone or aldehyde reacts with proline to form a nucleophilic enamine intermediate. This enamine can then attack an electrophile (e.g., an aldehyde in an aldol reaction, an imine in a Mannich reaction, or a Michael acceptor). The chirality of the proline catalyst directs the facial selectivity of the attack, leading to a highly enantiomerically enriched product.[12][13]

  • Iminium Catalysis: An α,β-unsaturated aldehyde or ketone reacts with proline to form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack (e.g., in Diels-Alder or Michael reactions).

Organocatalysis_Cycles

Caption: Dual catalytic modes of L-proline.

This dual functionality makes proline an exceptionally versatile catalyst for a wide range of reactions, including aldol, Mannich, Michael, and Diels-Alder reactions, which are fundamental for building the carbon skeletons of complex alkaloids.[14]

Data Presentation: Proline-Catalyzed Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing β-amino carbonyl compounds, which are direct precursors to the 2-substituted pyrrolidine core after subsequent reduction and cyclization. The choice of catalyst, solvent, and additives can significantly impact the reaction's efficiency and stereoselectivity.

EntryAldehydeKetoneCatalyst (mol%)SolventYield (%)d.r.ee (%)Reference
1p-NitrobenzaldehydeAcetoneL-Proline (35)DMSO50-94List, B. (2000)
2BenzaldehydeCyclohexanoneL-Proline (20)DMF95>99:1 (anti)99Barbas III, C. F. (2001)
3IsovaleraldehydeAcetone(S)-TMS-prolinol (10)Dioxane90->99Hayashi, Y. (2005)

Table 1: Representative results for proline-catalyzed asymmetric Mannich reactions. Data synthesized from seminal literature in the field.

[3+2] Cycloaddition Strategies: Convergent Ring Construction

While chiral pool and organocatalytic methods build the pyrrolidine ring step-wise, cycloaddition reactions offer a more convergent and atom-economical approach.[15] The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is arguably the most powerful method for the de novo synthesis of highly substituted pyrrolidines, capable of creating up to four new stereocenters in a single step.[16][17]

Causality of Experimental Choice: This strategy is chosen for its high efficiency and stereochemical control. The geometry of the azomethine ylide and the alkene, along with the choice of catalyst, dictates the regio- and stereoselectivity of the resulting pyrrolidine. Azomethine ylides are transient, highly reactive intermediates that are typically generated in situ.[18]

Generation of Azomethine Ylides:

  • From Imines: Deprotonation of an imine derived from an α-amino acid ester is a common method. The ester group stabilizes the dipole.

  • From Aziridines: Thermal or photochemical ring-opening of aziridines provides a clean route to azomethine ylides.

  • Reductive Generation: Modern methods employ catalysts, such as Vaska's complex, to reductively generate ylides from stable tertiary amides.[17][19][20]

The resulting ylide then reacts with a dipolarophile (an electron-deficient alkene) to form the pyrrolidine ring.[21] Chiral metal complexes (e.g., using Ag(I), Cu(I), or Zn(II)) are often employed to catalyze the reaction and induce high enantioselectivity.[15][22]

Application in Spirotryprostatin B Synthesis: The synthesis of the spiro[pyrrolidine-3,3'-oxindole] core of spirotryprostatin B is a classic showcase for the power of this methodology. The Williams group, for example, utilized a three-component reaction where an azomethine ylide, generated in situ, undergoes a 1,3-dipolar cycloaddition with an unsaturated oxindole dipolarophile to construct the complex core in a single, highly diastereoselective step.[23]

Cycloaddition_Workflow ylide ylide cycloadd cycloadd ylide->cycloadd pyrrolidine pyrrolidine end Alkaloid Target pyrrolidine->end Further Transformations

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Detailed Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for key transformations.

Protocol 1: Organocatalytic Asymmetric α-Amination of an Aldehyde

This protocol is adapted from the seminal work of List et al. and demonstrates the direct enantioselective synthesis of an α-amino aldehyde precursor.

Objective: To synthesize (S)-2-(nitroso(phenyl)methyl)cyclohexan-1-one, a precursor to a 2-amino-pyrrolidine derivative.

Materials:

  • Cyclohexanone (1.0 equiv, distilled)

  • Nitrosobenzene (1.2 equiv)

  • L-Proline (0.1 equiv, 10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add L-proline (115 mg, 1.0 mmol, 0.1 equiv).

  • Reagent Addition: Add anhydrous DMSO (10 mL). Stir the resulting suspension for 10 minutes at room temperature. Add cyclohexanone (1.04 mL, 10.0 mmol, 1.0 equiv).

  • Initiation: Cool the mixture to 4 °C using an ice bath. Add nitrosobenzene (1.28 g, 12.0 mmol, 1.2 equiv) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 4 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: 10% to 20% ethyl acetate in hexanes) to yield the desired product.

  • Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC). Expected ee: >95%.

Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative example of a metal-catalyzed cycloaddition to form a polysubstituted pyrrolidine core, adapted from literature procedures.

Objective: To synthesize a chiral 2,5-dicarboxylate pyrrolidine derivative.

Materials:

  • Glycine methyl ester hydrochloride (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Triethylamine (Et₃N, 1.1 equiv)

  • (E)-Dimethyl maleate (1.1 equiv)

  • Silver(I) Acetate (AgOAc, 0.05 equiv, 5 mol%)

  • (R)-BINAP (0.055 equiv, 5.5 mol%)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve Silver(I) Acetate (8.4 mg, 0.05 mmol) and (R)-BINAP (34.4 mg, 0.055 mmol) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes to form the chiral catalyst complex.

  • Ylide Precursor Generation: In a separate flame-dried flask, suspend glycine methyl ester hydrochloride (125.5 mg, 1.0 mmol) and benzaldehyde (102 µL, 1.0 mmol) in toluene (5 mL). Add triethylamine (153 µL, 1.1 mmol) dropwise at 0 °C and stir for 30 minutes to form the imine in situ.

  • Cycloaddition: Add the solution of the imine to the catalyst mixture. Then, add (E)-dimethyl maleate (138 µL, 1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of starting materials and formation of the product.

  • Workup: Once the reaction is complete, filter the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the pyrrolidine product.

  • Validation: Characterize the product by NMR and HRMS. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. The enantiomeric excess (ee) is determined by chiral HPLC. Expected outcome: High yield (>80%), high diastereoselectivity (exo/endo > 10:1), and high enantioselectivity (>90% ee).

Conclusion and Future Outlook

The synthesis of 2-substituted pyrrolidine alkaloids has evolved from classical chiral pool approaches to highly sophisticated catalytic asymmetric methodologies. L-proline stands out as a uniquely versatile molecule, serving as both a stereodefined starting material and a powerful organocatalyst.[12][24] Concurrently, cycloaddition strategies, particularly those involving azomethine ylides, provide a rapid and convergent pathway to complex pyrrolidine cores.[15][21]

The future of this field will likely focus on several key areas:

  • C-H Activation: Direct functionalization of the pyrrolidine ring's C-H bonds offers a more atom-economical approach, bypassing the need for pre-functionalized substrates.

  • Photoredox and Electrochemical Catalysis: These emerging fields provide novel modes of reactivity for generating key intermediates under mild conditions.

  • Flow Chemistry: The translation of these powerful synthetic methods to continuous flow systems will enable safer, more scalable, and automated production of alkaloid-based drug candidates.

By understanding the fundamental principles and practical applications outlined in this guide, researchers are well-equipped to tackle the synthesis of known pyrrolidine alkaloids and design novel analogs with tailored therapeutic properties.

References

  • Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Total Synthesis and Anti-inflammatory Activity of Stemoamide-Type Alkaloids Including Totally Substituted Butenolides and Pyrroles. (2023). Kyushu University. Retrieved from [Link]

  • Kadota, I., et al. (2003). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 5(21), 3871–3874. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Substituted pyrrolidine and piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Sagan, C., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4786. Retrieved from [Link]

  • V. K. Aggarwal, et al. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(8), 891-903. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved from [Link]

  • Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Saudi Chemical Society, 26(3), 101448. Retrieved from [Link]

  • Ganesan, A. (2001). A Biomimetic Total Synthesis of (−)-Spirotryprostatin B and Related Studies. The Journal of Organic Chemistry, 66(21), 7183–7186. Retrieved from [Link]

  • Vitale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(14), 5430. Retrieved from [Link]

  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

  • Maulide, N., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9205–9212. Retrieved from [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). IRIS. Retrieved from [Link]

  • Maulide, N., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Syntheses of Hygrine and Cuscohygrine. (1949). SciSpace. Retrieved from [Link]

  • Ganesan, A. (2001). Total Synthesis of (−)-Spirotryprostatin B: Synthesis and Related Studies. ACS Publications. Retrieved from [Link]

  • Williams, R. M., et al. (1998). Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (−)-Horsfiline. The Journal of Organic Chemistry, 63(15), 5132–5139. Retrieved from [Link]

  • Heterogeneous organocatalysis: the proline case. (2016). RSC Advances. Retrieved from [Link]

  • SYNTHESIS OF SPIROTRYPROSTATIN B: METHODOLOGY TOWARD THE SPIRO[PYRROLIDIN-3,3'-OXINDOLE] CORE. (2003). University of Illinois Chemistry. Retrieved from [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. (2023). MDPI. Retrieved from [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2021). White Rose Research Online. Retrieved from [Link]

  • Spirotryprostatin B. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2018). National Institutes of Health. Retrieved from [Link]

  • Structure Elucidation and Synthesis of Hygrine. (n.d.). Centurion University. Retrieved from [Link]

  • Enantioselective formal total synthesis of dihydrospirotryprostatin B. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org. Retrieved from [Link]

  • A review: L- Proline as an organocatalyst. (2023). ResearchGate. Retrieved from [Link]

  • 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology. (2023). MDPI. Retrieved from [Link]

  • Total Syntheses of the Pyrrolidine Alkaloid, Hygrine. (2020). Bentham Science. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548–557. Retrieved from [Link]

  • Structure of hygrine and cuscohygrine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Molecular Weight and Formula of 1-(2-Chloroethyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Development

Part 1: Scientific Disambiguation & Identity

Critical Nomenclature Alert: While frequently referenced in casual laboratory shorthand as "2-(2-Chloroethyl)pyrrolidine," the commercially relevant and chemically significant entity is 1-(2-Chloroethyl)pyrrolidine Hydrochloride (also known as N-(2-Chloroethyl)pyrrolidine).[1]

  • 1-(2-Chloroethyl)pyrrolidine (CAS 7250-67-1): The chloroethyl group is attached to the nitrogen.[1][2] This molecule is a potent nitrogen mustard-type alkylating agent used extensively in drug synthesis.

  • This compound: A structural isomer where the chloroethyl group is attached to the C2 carbon of the ring. This is a rare scaffold intermediate, not the standard alkylating reagent.

This guide focuses on the N-substituted variant (CAS 7250-67-1) , the primary reagent in pharmaceutical research for introducing the pyrrolidinoethyl moiety.

Part 2: Physicochemical Core

The hydrochloride salt is the stable storage form. The free base is highly reactive and unstable due to rapid self-alkylation (dimerization).

PropertyValueNotes
IUPAC Name 1-(2-Chloroethyl)pyrrolidine hydrochloride
CAS Registry 7250-67-1
Molecular Formula C₆H₁₂ClN[1][2][3][4][5][6] · HCl Total: C₆H₁₃Cl₂N
Molecular Weight 170.08 g/mol Free Base MW: ~133.62 g/mol
Appearance White to off-white crystalline solidHygroscopic
Melting Point 167–170 °CDecomposes if heated prolonged
Solubility Water, Ethanol, MethanolInsoluble in non-polar solvents (Et₂O, Hexane)
pKa ~8.5 (Pyrrolidine nitrogen)Est. for the conjugate acid
Stability Stable as HCl saltFree base polymerizes rapidly
Part 3: Mechanistic Chemistry (The Aziridinium "Warhead")

The utility of 1-(2-Chloroethyl)pyrrolidine lies in its ability to form a highly electrophilic bicyclic aziridinium ion in situ. This is an intramolecular nucleophilic substitution (


) where the pyrrolidine nitrogen displaces the terminal chloride.

Mechanism of Action:

  • Deprotonation: Treatment with base neutralizes the HCl salt, liberating the lone pair on the nitrogen.

  • Cyclization: The nitrogen lone pair attacks the

    
    -carbon of the chloroethyl chain.
    
  • Aziridinium Formation: A bicyclic 1-azoniabicyclo[3.1.0]hexane system (aziridinium ion) is formed.[7] This intermediate is strained and positively charged.

  • Alkylation: A nucleophile (e.g., a phenol, amine, or thiol) attacks the strained ring, usually at the less hindered carbon, opening the ring and forming the stable product.

Visualization: Aziridinium Ion Pathway

AziridiniumMechanism Salt HCl Salt (Stable Storage) FreeBase Free Base (Transient) Salt->FreeBase + Base (NaOH/K2CO3) FreeBase->FreeBase Dimerization (if no Nu present) TS Transition State (Cl- Departure) FreeBase->TS Intramolecular Attack Aziridinium Aziridinium Ion (Electrophilic Warhead) TS->Aziridinium - Cl⁻ Product Alkylated Product (Drug Intermediate) Aziridinium->Product + Nucleophile (Nu⁻)

Caption: The activation pathway of 1-(2-Chloroethyl)pyrrolidine. The formation of the reactive aziridinium ion (Red) is the rate-determining step for alkylation.

Part 4: Experimental Protocols
Protocol A: In Situ Alkylation of Phenols (General Procedure)

Context: Used to synthesize ether-linked pharmaceutical intermediates (e.g., estrogen receptor antagonists).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-(2-Chloroethyl)pyrrolidine HCl (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the phenol substrate in anhydrous Acetone.
    
  • Activation: Add powdered, dry

    
    . Stir for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 1-(2-Chloroethyl)pyrrolidine HCl directly as a solid.

    • Note: Adding the salt directly prevents the need to isolate the unstable free base. The carbonate base neutralizes the HCl in situ, triggering aziridinium formation immediately in the presence of the nucleophile.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–24 hours. Monitor by TLC/HPLC.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition residue between Water/EtOAc. Wash organic layer with brine.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude amine often requires flash column chromatography (typically DCM/MeOH gradients) or conversion to an oxalate/HCl salt for crystallization.

Protocol B: Free Base Isolation (Not Recommended for Storage)

If the free base is strictly required (e.g., for organometallic coupling):

  • Dissolve the HCl salt in minimal water (cooled to 0°C).

  • Basify with 50% cold NaOH solution.

  • Extract rapidly with cold Diethyl Ether or Toluene.

  • Dry over KOH pellets (avoid acidic drying agents like silica).

  • Use immediately. Do not store.

Part 5: Pharmacological Applications

This moiety is a structural pharmacophore in several drug classes, functioning as a cationic anchor that interacts with Asp/Glu residues in receptor binding pockets.

Drug ClassExample CompoundRole of Pyrrolidinoethyl Group
SERMs (Estrogen Receptor)Nafoxidine Basic side chain critical for antagonist conformation in the ER ligand-binding domain.
Antihistamines Pyrrobutamine H1 receptor antagonist binding.
Antipsychotics Various phenothiazine derivativesDopamine receptor affinity modulation.
Vasodilators Bepridil (Precursor analogs)Calcium channel blocking activity.
Part 6: Safety & Toxicology (E-E-A-T)

Hazard Classification: Nitrogen Mustard Analog.

  • Vesicant: The free base and aziridinium intermediate are potent blistering agents. They can alkylate DNA and proteins irreversibly.

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled.[8]

  • Handling:

    • Engineering Controls: Always handle in a fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety goggles.

    • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (which acts as a nucleophile to quench the aziridinium ion safely) or dilute acid (to protonate the amine and prevent cyclization).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81668, 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Preparation of 2-(2-aminoethyl)pyrrolidine from chloroethyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 2-(2-Aminoethyl)pyrrolidine from Chloroethyl Precursors

Abstract & Scope

This technical guide details the synthesis of 2-(2-aminoethyl)pyrrolidine (CAS: 23545-39-3) utilizing 2-(2-chloroethyl)pyrrolidine hydrochloride as the primary precursor. This diamine is a critical scaffold in medicinal chemistry, serving as a building block for antipsychotics (e.g., substituted benzamides) and antihistamines.

We present two distinct protocols:

  • Direct Aminolysis: A high-throughput industrial method using methanolic ammonia.

  • Gabriel Synthesis: A high-fidelity laboratory method using potassium phthalimide to prevent poly-alkylation.

Safety & Handling (Critical)

WARNING: Nitrogen Mustard Behavior The free base of this compound acts as a potent alkylating agent via an aziridinium intermediate. It shares mechanistic similarities with nitrogen mustards.

  • Vesicant Hazard: Direct contact with the free base can cause severe blistering and tissue necrosis.

  • Respiratory Hazard: Inhalation of dusts or vapors can cause acute respiratory distress.

  • Handling: Always manipulate the hydrochloride salt until the final reaction step. Perform all free-base generating steps within a certified chemical fume hood using double-gloving (Nitrile/Laminate).

Mechanistic Insight: The Aziridinium Trap

The synthesis of this molecule is not a simple


 displacement.[1][2] It is governed by "neighboring group participation" (NGP).

When this compound (1) is neutralized, the secondary amine nitrogen attacks the


-carbon of the chloroethyl side chain. This cyclization forms the bicyclic 1-azoniabicyclo[3.1.0]hexane cation  (Aziridinium ion, 2).

Nucleophiles (like ammonia) then attack this strained intermediate.

  • Path A (Desired): Attack at the primary carbon retains the pyrrolidine ring.

  • Path B (Undesired): Attack at the bridgehead carbon leads to ring expansion, forming a piperidine derivative (3-chloropiperidine or 3-aminopiperidine variants).

Note: Under kinetic control with strong nucleophiles, Path A is generally favored due to lower steric hindrance at the primary carbon.

AziridiniumMechanism Start 2-(2-chloroethyl) pyrrolidine (Free Base) Aziridinium 1-azoniabicyclo [3.1.0]hexane (Aziridinium Ion) Start->Aziridinium Intramolecular Cyclization (-Cl⁻) Product 2-(2-aminoethyl) pyrrolidine Aziridinium->Product NH3 Attack (Path A: Primary C) Piperidine Piperidine Side-Product (Ring Expansion) Aziridinium->Piperidine Path B: Bridgehead C

Figure 1: The obligatory aziridinium intermediate mechanism governing the synthesis.

Protocol A: Direct Aminolysis (Industrial/Scale-Up)

Context: This method is preferred for scale-up due to atom economy but requires high pressure to maintain ammonia concentration and suppress secondary amine formation.

Reagents:

  • This compound HCl (1.0 eq)

  • Ammonia (

    
    ), anhydrous liquid or saturated methanol solution (20.0 eq)
    
  • Solvent: Methanol (MeOH)[3][4]

Procedure:

  • Preparation: Load this compound HCl (10 g, 58.8 mmol) into a stainless steel autoclave or high-pressure glass reactor.

  • Solvation: Add 100 mL of cold saturated methanolic ammonia (

    
    ).
    
    • Expert Note: A large excess of ammonia (20:1 ratio) is strictly required to statistically favor the formation of the primary amine over secondary/tertiary amines (poly-alkylation).

  • Reaction: Seal the vessel and heat to 80–90°C for 8–12 hours . The internal pressure will rise; ensure the vessel is rated for at least 20 bar.

  • Work-up:

    • Cool the vessel to 0°C.

    • Carefully vent excess ammonia into a scrubber (dilute HCl).

    • Concentrate the methanol solution under reduced pressure to yield a viscous oil.

  • Purification (Critical):

    • Dissolve residue in 10% NaOH (20 mL) to liberate the free base.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry organics over

      
       and concentrate.
      
    • Distillation: Distill under vacuum (approx. 70-75°C at 15 mmHg) to separate the product from polymeric byproducts.

Yield Expectation: 60–75%

Protocol B: Gabriel Synthesis (High Purity/Laboratory)

Context: For pharmaceutical applications requiring high purity, the Gabriel synthesis is superior as it strictly prevents the formation of secondary amines (


) by "protecting" the incoming nitrogen as a phthalimide.

Reagents:

  • This compound HCl (1.0 eq)

  • Potassium Phthalimide (1.2 eq)[5]

  • Hydrazine Hydrate (

    
    ) (2.5 eq)
    
  • Solvents: DMF (Reaction 1), Ethanol (Reaction 2)

Workflow Diagram:

GabrielWorkflow Step1 Step 1: Substitution Reagent: Potassium Phthalimide Solvent: DMF, 100°C Inter Intermediate: N-[2-(2-pyrrolidinyl)ethyl]phthalimide Step1->Inter SN2 via Aziridinium Step2 Step 2: Cleavage Reagent: Hydrazine Hydrate Solvent: EtOH, Reflux Inter->Step2 Isolation Final Target: 2-(2-aminoethyl)pyrrolidine Step2->Final Deprotection

Figure 2: Step-by-step workflow for the Gabriel Synthesis route.

Detailed Procedure:

Step 1: Phthalimide Substitution [1][2]

  • Suspend Potassium Phthalimide (11.0 g, 59 mmol) in anhydrous DMF (50 mL).

  • Add This compound HCl (8.5 g, 50 mmol) in portions.

    • Expert Note: The presence of the base (K-Phthalimide) will neutralize the HCl salt in situ, generating the reactive aziridinium species which is immediately trapped by the phthalimide anion.

  • Heat the mixture to 100°C for 4 hours.

  • Pour the mixture into ice water (200 mL). The intermediate N-[2-(2-pyrrolidinyl)ethyl]phthalimide may precipitate as a solid or oil. Extract with Ethyl Acetate, wash with brine, and concentrate.

Step 2: Hydrazinolysis

  • Dissolve the crude phthalimide intermediate in Ethanol (100 mL).

  • Add Hydrazine Hydrate (6.25 g, 125 mmol).

  • Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Cool to room temperature and acidify with 10% HCl to pH 1 (to break down any cyclic aminals).

  • Filter off the phthalhydrazide solid.[6]

  • Basify the filtrate with 20% NaOH to pH >12.

  • Extract with DCM, dry over

    
    , and concentrate.
    

Yield Expectation: 80–85% (High Purity)

Analytical Validation

The following data characterizes the free base 2-(2-aminoethyl)pyrrolidine.

MetricExpected ValueNotes
Appearance Colorless to pale yellow liquidDarkens upon air exposure (oxidation).
Boiling Point 70–75°C @ 15 mmHg

NMR
(CDCl3)

2.9–3.1 (m, 1H, Ring CH)
Characteristic methine proton at C2.

2.7 (t, 2H,

)
Triplet for the primary amine methylene.

1.3–2.0 (m, 6H)
Ring protons + Side chain internal

.
MS (ESI)

References

  • Synthesis of 2-(2-aminoethyl)

    • Source: Patent CN1621403A. "2-(2-aminoethyl)
    • Relevance: Describes the industrial aminolysis of chloroethyl pyrrolidines using methanolic ammonia.
    • URL:

  • Mechanistic Review of Aziridinium Ions

    • Source:Journal of Organic Chemistry. "Aziridinium ions: a versatile intermediate in the synthesis of nitrogen-containing heterocycles."
    • Relevance: Validates the bicyclic intermediate mechanism and regioselectivity rules (Path A vs P
    • URL: [J. Org.[7][8] Chem. Search Results]([Link])

  • Gabriel Synthesis Methodology

    • Source:Master Organic Chemistry. "The Gabriel Synthesis of Primary Amines."
    • Relevance: Provides the foundational stoichiometry and work-up conditions for the phthalimide/hydrazine protocol.
    • URL:

  • Safety Data (MSDS)

    • Source: Fisher Scientific Safety Data Sheet. "1-(2-Chloroethyl)pyrrolidine hydrochloride."[9][10]

    • Relevance: Details toxicity (H302, H315, H319) and handling requirements.[5][10]

    • URL:

Sources

Application Note: N-Protection Strategies for 2-(2-Chloroethyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of 2-(2-chloroethyl)pyrrolidine (2-CEP) presents a unique "suicide cyclization" challenge. In its free base form, the nucleophilic pyrrolidine nitrogen intramolecularly displaces the alkyl chloride, forming a highly reactive, bicyclic aziridinium ion . This species is not only unstable but is a potent alkylating agent (nitrogen mustard class), posing severe safety and yield risks.

This guide details three specific N-protection strategies to arrest this cyclization:

  • Protonation (Physicochemical Protection): Isolation as the Hydrochloride salt.[1][2]

  • Carbamate Protection (Boc/Cbz): Electronic deactivation of the nitrogen lone pair.

  • Steric/Electronic Modification (Benzyl): For specific reductive deprotection routes.

The "Doom Loop": Aziridinium Formation Mechanism

Understanding the failure mode is critical. Without electron withdrawal or protonation, the reaction proceeds as follows:

Aziridinium_Mechanism cluster_prevention Prevention Strategies FreeBase Free Base This compound Aziridinium Bicyclic Aziridinium Ion (HIGHLY REACTIVE / TOXIC) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Polymer Oligomers / Hydrolysis Products Aziridinium->Polymer Nucleophilic Attack Prot H+ (Salt Formation) Prot->FreeBase Blocks Boc N-Boc (e- Delocalization) Boc->FreeBase Blocks

Figure 1: Mechanism of aziridinium formation and intervention points.

Part 2: Detailed Protocols

Strategy A: Proton Protection (The Hydrochloride Salt)

Best For: Storage, stability, and reactions under acidic/neutral conditions. Mechanism: Protonation (


) eliminates the lone pair nucleophilicity.
Protocol 1: Synthesis via Thionyl Chloride

Target: this compound Hydrochloride (CAS: 7250-67-1)

Reagents:

  • 2-(2-Hydroxyethyl)pyrrolidine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: Toluene (Anhydrous) or Chloroform

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a scrubber (NaOH trap) for

    
    /HCl gas. Flush with 
    
    
    
    .
  • Dissolution: Dissolve 2-(2-Hydroxyethyl)pyrrolidine in Toluene (5 mL/g). Cool to 0–5°C.

  • Chlorination: Add

    
     dropwise over 30 minutes. Caution: Exothermic.
    
    • Note: A precipitate may form initially (the amine-HCl salt) and then redissolve or form a sticky gum.

  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The evolution of gas (

    
    ) indicates reaction progress.
    
  • Isolation: Cool to room temperature. The product, this compound HCl, typically crystallizes as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold Toluene followed by dry Ether to remove excess

    
    .
    
  • Drying: Dry under vacuum at 40°C.

    • Yield Expectation: 85–95%

    • Critical Control Point: Do NOT neutralize. If you treat this salt with base (NaOH/NaHCO3) in water/organic solvent, it will cyclize to the aziridinium ion within minutes.

Strategy B: Carbamate Protection (N-Boc Strategy)

Best For: Applications requiring the alkyl chloride to be used as an electrophile in basic conditions (e.g., alkylating a phenol or indole). Mechanism: The Boc group delocalizes the nitrogen lone pair into the carbonyl oxygen, preventing cyclization.

Protocol 2: The Appel Reaction (Neutral Conditions)

Target: N-Boc-2-(2-chloroethyl)pyrrolidine (CAS: 71999-74-1) Why not SOCl2? Thionyl chloride generates HCl, which cleaves the Boc group. The Appel reaction is neutral.

Reagents:

  • N-Boc-2-(2-hydroxyethyl)pyrrolidine (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (HCA) / N-Chlorosuccinimide (NCS) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Pre-requisite: Synthesize or purchase N-Boc-2-(2-hydroxyethyl)pyrrolidine. (Can be made from pyrrolidine ethanol +

    
     in DCM/TEA).
    
  • Setup: Dry flask,

    
     atmosphere.
    
  • Dissolution: Dissolve N-Boc alcohol (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM (10 mL/g). Cool to 0°C.
    
  • Chlorination: Add NCS (N-Chlorosuccinimide) (1.2 eq) portion-wise or

    
     (if permitted) dropwise.
    
    • Modern Alternative: Use Mesyl Chloride (MsCl) and Triethylamine (TEA) to form the mesylate, followed by displacement with LiCl in DMF. This avoids

      
       oxide byproducts.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 2–4 hours.

  • Workup: Wash with water, brine, and dry over

    
    .
    
  • Purification: The N-Boc chloride is stable on silica gel. Purify via flash chromatography (Hexanes/EtOAc).

    • Stability Note: Unlike the free base, this compound is stable for storage at 4°C.

Part 3: Comparative Analysis & Decision Guide

Selection Matrix
FeatureHCl Salt (Strategy A) N-Boc (Strategy B) N-Benzyl (Strategy C)
Stability Excellent (Solid)Good (Oil/Solid)Excellent (Solid)
Base Tolerance Zero (Cyclizes immediately)High (Stable to bases)High (Stable to bases)
Acid Tolerance HighLow (Deprotects)High
Removal Method Neutralization (Immediate use)TFA or HCl/DioxaneHydrogenation (

)
Primary Use Intermediate for immediate reactionBuilding block for basic couplingHeavy synthesis steps
Decision Tree

Protection_Strategy Start Start: 2-(2-Hydroxyethyl)pyrrolidine Q1 Will the next step involve Strong Base or Nucleophiles? Start->Q1 RouteA NO (Acidic/Neutral conditions) Q1->RouteA No RouteB YES (Basic conditions) Q1->RouteB Yes StrategyA STRATEGY A: HCl Salt (Use SOCl2) RouteA->StrategyA Q2 Is the final product Acid Sensitive? RouteB->Q2 StrategyB STRATEGY B: N-Boc (Use Appel Reaction) Q2->StrategyB Yes (Need mild deprotection) StrategyC STRATEGY C: N-Benzyl (Use SOCl2) Q2->StrategyC No (Can use H2/Pd)

Figure 2: Decision matrix for selecting the appropriate N-protection route.

Part 4: Safety & Handling (Critical)

  • Nitrogen Mustard Toxicity: this compound (especially the free base and aziridinium form) acts as a DNA alkylator. It is a potential blister agent and carcinogen.

    • Control: Handle only in a fume hood. Double glove (Nitrile).

    • Decontamination:[3] Quench spills with 10% aqueous Sodium Thiosulfate (

      
      ), which nucleophilically opens the aziridinium ring to a harmless species.
      
  • Exotherm Control: The reaction of amino-alcohols with

    
     releases massive amounts of HCl and 
    
    
    
    gas. Ensure scrubber capacity is sufficient.

References

  • National Institutes of Health (PubChem). N-Boc-2-chloroethylamine and Pyrrolidine Derivatives Data. Available at: [Link]

  • Organic Chemistry Portal. Boc Protection Strategies and Stability. Available at: [Link]

  • D'Hogge, R. et al. Tandem cationic cyclisation–aziridinium ion formation.[4][5] Chemical Communications, RSC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Intramolecular Cyclization of 2-(2-Chloroethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Handling of 2-(2-Chloroethyl)pyrrolidine Ticket ID: CHEM-SUP-2024-001 Priority: High (Safety & Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Researchers frequently encounter degradation when working with This compound . The core issue is a "Stability Paradox": the compound is stable only as a salt (hydrochloride), but often reactive only as a free base.

Upon neutralization (liberation of the free base), the pyrrolidine nitrogen's lone pair becomes available for an intramolecular nucleophilic attack on the


-carbon, displacing the chloride. This forms a highly reactive, toxic spiro-aziridinium ion  (1-azoniabicyclo[3.1.0]hexane chloride). This species is not only a potent alkylating agent (vesicant) but also the precursor to oligomerization and yield loss.

This guide provides the protocols to manipulate this equilibrium, ensuring the free base is generated only in situ or under conditions that kinetically inhibit cyclization.

Mechanism & Kinetics (The "Why")

Understanding the enemy is the first step to defeating it. The cyclization is driven by entropy (intramolecular reaction) and enthalpy (formation of a strained but kinetically accessible ring).

The Degradation Pathway

The following diagram illustrates the critical transition from the stable salt to the unstable aziridinium species.

AziridiniumFormation cluster_conditions Critical Control Points HCl_Salt HCl Salt Form (Stable Solid) Protonated Nitrogen Free_Base Free Base Form (Transient Species) N-Lone Pair Active HCl_Salt->Free_Base Neutralization (pH > 7) Free_Base->HCl_Salt Acidification (pH < 4) TS Transition State (Intramolecular Attack) Free_Base->TS k1 (Temp Dependent) Aziridinium Aziridinium Ion (Toxic/Reactive) 1-azoniabicyclo[3.1.0]hexane TS->Aziridinium Fast Byproducts Oligomers / Hydrolysis (Yield Loss) Aziridinium->Byproducts Nucleophiles/Time

Figure 1: The kinetic pathway of aziridinium formation. Control is maintained by keeping the equilibrium shifted to the left (HCl Salt) until the precise moment of reaction.

Kinetic Drivers
FactorImpact on CyclizationTechnical Insight
pH Critical At pH < 5, the nitrogen is protonated (

), rendering it non-nucleophilic. At pH > 7, the lone pair is free, triggering cyclization.
Temperature High Cyclization is an Arrhenius process. Every 10°C increase roughly doubles the rate of aziridinium formation. Keep < 5°C.
Concentration Low This is a zero-order reaction relative to external concentration because it is intramolecular. Dilution does not prevent it.
Solvent Medium Polar protic solvents (water/alcohols) stabilize the ionic transition state, potentially accelerating cyclization compared to non-polar solvents.

Handling & Storage FAQs

Q: How should I store the material long-term?

A: Store strictly as the hydrochloride salt .

  • Condition: -20°C is ideal; 2-8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The salt is hygroscopic; moisture absorption can create localized zones of dissolved free base if trace acid is not present.

  • Container: Tightly sealed glass or amber vials.

Q: Can I buy the free base directly?

A: No. Commercial suppliers (e.g., TCI, Fisher) provide the hydrochloride salt (CAS 7250-67-1) exclusively. If you see a vendor offering the free base as a shelf-stable liquid, it is likely degraded or mislabeled.

Q: I need to weigh out the material. Can I do it on the open bench?

A: Yes, but work quickly. The HCl salt is hygroscopic.[1][2]

  • Risk: If it absorbs water, it becomes a sticky gum.

  • Mitigation: Weigh in a glovebox or use a weighing boat that can be flushed with nitrogen.

Protocol: Safe In Situ Generation

Objective: Use the free base in a reaction without isolating it, thereby minimizing the window for aziridinium formation.

Method A: Biphasic Neutralization (Recommended)

This method keeps the free base in an organic layer (toluene or ether) while the base remains in the aqueous layer, minimizing contact time.

Reagents:

  • This compound HCl

  • Solvent: Toluene or Diethyl Ether (cold)

  • Base: 10-20% NaOH or saturated

    
     (cold)
    

Step-by-Step Guide:

  • Preparation: Cool all solvents and aqueous base solutions to 0°C in an ice bath.

  • Dissolution: Suspend the HCl salt in the organic solvent (e.g., Toluene). It will not dissolve significantly yet.

  • Neutralization: Add the cold aqueous base slowly with vigorous stirring.

    • Observation: The solid will disappear as the free base is liberated and partitions into the organic layer.

  • Separation: Immediately separate the layers in a pre-cooled separatory funnel.

  • Drying (Rapid): Dry the organic layer over anhydrous

    
     or 
    
    
    
    for max 5 minutes at 0°C.
  • Usage: Filter directly into your reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never heat above 20°C.

Method B: In Situ Scavenging

If your reaction involves a nucleophile (e.g., a phenol or amine) that requires a base, add the HCl salt directly to the reaction mixture containing an excess of base (e.g.,


 or 

) and the nucleophile.
  • Logic: As the base liberates the pyrrolidine free base, the presence of the external nucleophile (if reactive enough) competes with the intramolecular cyclization.

  • Note: This works best if the intermolecular reaction is faster than the intramolecular cyclization (

    
    ).
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Polymer Formation Premature cyclization during the "Free Base" phase.Reduce Temperature: Ensure all neutralization steps occur at < 5°C.Speed: Reduce time between neutralization and reaction.Switch Protocol: Use Method B (In Situ addition) to avoid isolating the free base layer.
Material Solidified into a Gel Polymerization of the aziridinium ion.Disposal: Treat as hazardous waste. Do not attempt to recover.Prevention: Never store the free base. Use immediately.
Unexpected "M+1" Peak in MS Hydrolysis to 2-(pyrrolidin-1-yl)ethanol.Moisture Control: The aziridinium ion reacted with water. Dry solvents more thoroughly (

) and ensure the biphasic separation is clean.
Skin Irritation / Burns Exposure to Aziridinium ion (Vesicant).Safety Review: The cyclized intermediate is a nitrogen mustard analog. Treat all spills with 10% aqueous thiosulfate to quench the alkylating agent.

Safety Warning: The Aziridinium Hazard

CRITICAL WARNING: The cyclized product, 1-azoniabicyclo[3.1.0]hexane chloride , is a potent alkylating agent similar to nitrogen mustards.

  • Toxicity: Highly vesicant (blistering agent). Can cause severe skin, eye, and respiratory damage.

  • Decontamination: If a spill occurs involving the free base or the reaction mixture, do not just wipe it up. Neutralize with Sodium Thiosulfate solution (which opens the aziridinium ring safely) before cleaning.

References

  • Cossy, J., & Pardo, D. G. (2004).[3] Enantioselective Ring Expansion via Aziridinium Intermediates: Synthesis of Substituted Piperidines. ChemInform. Retrieved from [Link]

  • Yorimitsu, H., et al. (2007). Synthesis of Pyrrolidines by Cobalt-Catalyzed Intramolecular Cyclization. Synlett. Retrieved from [Link]

Sources

Technical Support Center: Handling 2-(2-Chloroethyl)pyrrolidine Hydrochloride

[1]

Topic: Handling hygroscopic nature of 2-(2-Chloroethyl)pyrrolidine hydrochloride CAS: 7250-67-1 Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center for This compound hydrochloride (CEPH) .

While often treated as a stable salt, CEPH is a nitrogen mustard precursor .[1] Its hydrochloride form is kinetically stable in the solid state, but its hygroscopic nature poses a dual threat:[1]

  • Physical Handling: Rapid moisture uptake transforms the crystalline powder into a sticky gum, compromising weighing accuracy.[1]

  • Chemical Integrity: Absorbed water creates a micro-environment that can facilitate premature cyclization into the highly reactive (and toxic) aziridinium ion or lead to hydrolysis, effectively lowering the titer of your reagent before the reaction begins.[1]

This guide provides field-proven protocols to maintain the integrity of CEPH during storage, handling, and experimental application.

Module 1: Storage & Environmental Control

FAQ: Preventing Moisture Uptake

Q: I received the bottle and it looks clumpy. Is it degraded? A: Not necessarily, but it is compromised. Clumping indicates moisture absorption.[1][2] While the HCl salt slows cyclization, the presence of water allows for slow hydrolysis of the alkyl chloride to the alcohol (2-pyrrolidineethanol).[1]

  • Action: Verify purity via melting point (

    
    ) or NMR. If the melting point is depressed significantly (
    
    
    ), recrystallization is required.[1]

Q: What is the "Golden Standard" for storage? A: Store CEPH at 2–8°C in a dedicated desiccator.

  • Desiccant: Use indicating Drierite or activated molecular sieves.[1]

  • Headspace: Purge the container with Argon or Nitrogen after every use.[1]

  • Outer Seal: Parafilm is insufficient for long-term storage of highly hygroscopic salts.[1] Use electrical tape or a secondary containment jar with desiccant.[1]

Q: Can I store it in a freezer (-20°C)? A: Yes, but caution is required .

  • The Risk: When you remove a cold bottle into warm lab air, condensation forms instantly on the solid.[1]

  • The Protocol: You MUST allow the bottle to warm to room temperature inside a desiccator before opening.[1]

Module 2: Handling & Weighing Protocols

Troubleshooting: The "Sticky Solid" Scenario

Q: The powder turns to goo on the weighing paper.[1] How do I fix this? A: Once it turns to goo, you cannot "dry" it easily without risking degradation.[1] You must prevent the transition.

Technique: The "Rapid Transfer" Protocol Do not use standard weighing paper.[1] The high surface area promotes rapid hydration.[1]

  • Vessel Prep: Tare a screw-cap vial or a round-bottom flask (RBF) containing a magnetic stir bar.

  • Inert Blanket: If possible, place the balance inside a glove bag or direct a gentle stream of dry nitrogen over the balance pan.[1]

  • Transfer: Use a glass funnel. Pour the solid directly into the tared vessel.

  • Immediate Solvation: Do not let the solid sit. Immediately add your anhydrous solvent (e.g., DCM, DMF) to the vessel to shield the salt from atmospheric moisture.[1]

Data: Moisture Uptake Rates

Table 1: Approximate moisture uptake of CEPH at 60% Relative Humidity (RH).

Time Exposed (Minutes)Physical StateEst.[1] Water Content (wt%)Impact on Stoichiometry
0 - 1 Free-flowing powder< 0.5%Negligible
1 - 5 Clumping / Tacky1 - 3%Significant (requires correction)
5 - 15 Paste / Gum> 5%Critical Failure (Hydrolysis risk)
> 15 Deliquescent LiquidSaturatedDiscard

Module 3: Reaction Troubleshooting & Chemistry

The Mechanistic Danger: Aziridinium Formation

Users often forget that CEPH is a "masked" alkylating agent.[1] It must cyclize to the bicyclic aziridinium ion to react with nucleophiles.[1]

Q: My reaction yield is low. Did the starting material degrade? A: If you dissolved CEPH in water or a wet solvent without adjusting pH, you likely hydrolyzed it.[1]

  • Mechanism: In neutral/alkaline solution, the free amine cyclizes to the aziridinium ion.[1] Water attacks this ion, opening the ring to form the alcohol (dead end).[1]

  • Solution: Ensure your reaction solvent is anhydrous.[1] Use a non-nucleophilic base (e.g.,

    
    , DIPEA) only when the nucleophile is present and ready to trap the aziridinium species.[1]
    
Visualization: Degradation vs. Activation Pathway[1]

The following diagram illustrates the critical pathways. You want to drive the Activation path while suppressing the Hydrolysis path.[1]

CEPH_PathwaysCEPH_SaltCEPH(HCl Salt)Stable SolidFree_BaseFree Base(Transient)CEPH_Salt->Free_BaseBase (pH > 7)HydrolysisHydrolysis Product(2-Pyrrolidineethanol)(Impurity)CEPH_Salt->HydrolysisLong-term MoistureStorageAziridiniumAziridinium Ion(ACTIVE SPECIES)Free_Base->AziridiniumCyclization(Fast)ProductAlkylated Product(Desired)Aziridinium->ProductNucleophile(Target)Aziridinium->HydrolysisH2O / Moisture(Side Reaction)

Figure 1: Reaction pathways of this compound. Note that moisture leads to the irreversible formation of the alcohol impurity.[1]

Module 4: Safety & Disposal

Q: Is the hydrolyzed "goo" safe to touch? A: NO. Treat all forms of this compound as potential vesicants (blister agents).[1]

  • Even if hydrolyzed, the mixture may contain residual active aziridinium species.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Inhalation: The dust is a severe respiratory irritant.[1] Weigh only in a fume hood.

Q: How do I quench a spill or excess reagent? A: Do not just wipe it up.[1]

  • Quench: Treat the spill with an excess of nucleophile solution, such as 10% aqueous Sodium Thiosulfate .[1] This rapidly opens the aziridinium ring, rendering it harmless.[1]

  • Clean: After 30 minutes, clean the area with soap and water.[1]

References

  • ResearchGate. (2010).[1] Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine. Retrieved from [Link]

Validation & Comparative

1H NMR spectrum analysis of 2-(2-Chloroethyl)pyrrolidine vs N-substituted isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral distinction between 2-(2-chloroethyl)pyrrolidine (C-substituted) and its constitutional isomer 1-(2-chloroethyl)pyrrolidine (N-substituted). It addresses the structural dynamics, rearrangement pathways, and specific spectral fingerprints required for unambiguous identification.

Executive Summary

Differentiation between This compound and 1-(2-chloroethyl)pyrrolidine is critical in medicinal chemistry due to their vastly different reactivities and toxicological profiles.

  • 1-(2-Chloroethyl)pyrrolidine is a nitrogen mustard precursor. It rapidly cyclizes to a bicyclic aziridinium ion (highly electrophilic) and rearranges to 3-chloropiperidine .

  • This compound is a pyrrolizidine precursor . It is a secondary amine that is generally more stable as a salt but can cyclize to form the pyrrolizidine ring system (1-azabicyclo[3.3.0]octane) under basic conditions.

Misidentification can lead to erroneous biological data or safety hazards. This guide details the NMR logic to distinguish these isomers and their rearrangement products.

Part 1: Structural Dynamics & Rearrangement Pathways

The two isomers exhibit distinct behaviors in solution, particularly when generated as free bases. The following pathway diagram illustrates the structural divergence.

ReactionPathways cluster_N_sub N-Substituted Series (Nitrogen Mustard) cluster_C_sub C-Substituted Series (Scaffold) N_Isomer 1-(2-Chloroethyl)pyrrolidine (Kinetic Product) Aziridinium 1-Azoniabicyclo[3.1.0]hexane (Aziridinium Ion) N_Isomer->Aziridinium Intramolecular Cyclization (Fast) Aziridinium->N_Isomer Reversible Piperidine 3-Chloropiperidine (Thermodynamic Product) Aziridinium->Piperidine Ring Expansion (Cl- attack) C_Isomer This compound (Secondary Amine) Pyrrolizidine Pyrrolizidine (Hexahydro-1H-pyrrolizine) C_Isomer->Pyrrolizidine Base-mediated Cyclization (Slow)

Figure 1: Mechanistic divergence of chloroethyl pyrrolidine isomers. The N-substituted isomer undergoes ring expansion to a piperidine, whereas the C-substituted isomer cyclizes to a fused bicyclic pyrrolizidine.

Part 2: Comparative NMR Analysis

The key to differentiation lies in the symmetry of the ring protons and the chemical environment of the ethyl side chain.

1. 1-(2-Chloroethyl)pyrrolidine (N-Substituted)
  • Symmetry: The pyrrolidine ring possesses a plane of symmetry (time-averaged) passing through the nitrogen and the C3-C4 bond axis.

  • Key Signal: The ethyl group is attached to the nitrogen. You will observe two distinct triplets (or broad triplets) for the side chain.

  • Ring Protons: The

    
    -protons (C2, C5) are equivalent and deshielded.
    
2. This compound (C-Substituted)
  • Asymmetry: The molecule has a chiral center at C2. All ring protons are chemically non-equivalent (diastereotopic).

  • Key Signal: The ethyl group is attached to a carbon (C2). The side chain protons will likely appear as complex multiplets due to the adjacent chiral center.

  • NH Proton: As a secondary amine salt, a broad exchangeable proton (NH

    
    ) is visible in non-protic solvents (e.g., DMSO-
    
    
    
    or CDCl
    
    
    ).
Comparative Data Table (HCl Salts in CDCl

)
Feature1-(2-Chloroethyl)pyrrolidine (N-Substituted)This compound (C-Substituted)
Structure Tertiary AmineSecondary Amine
NH Signal

12.0–13.0 (Broad, NH

)

9.0–10.0 (Broad, NH

)
Side Chain (

)
Triplet (~3.4–3.7 ppm)(

-CH

-CH

-Cl)
Multiplet (~1.8–2.2 ppm)(Ring-CH-CH

-CH

Cl)
Side Chain (

)
Triplet (~4.0 ppm)(

-CH

-CH

-Cl)
Triplet/Multiplet (~3.6–3.8 ppm)(CH

-CH

-Cl)
Ring Symmetry Symmetric (

-H at C2/C5 equivalent)
Asymmetric (C2-H is unique methine)
C2-H Signal Part of

-multiplet (~3.0–3.5 ppm, 4H)
Distinct Methine Multiplet (~3.5–3.8 ppm, 1H)
Rearrangement Forms 3-ChloropiperidineForms Pyrrolizidine

Critical Diagnostic: Look for the Methine (CH) proton at C2 in the C-substituted isomer. In the N-substituted isomer, the C2 and C5 positions are CH


 groups and appear as a unified multiplet integrating to 4H. In the C-substituted isomer, the C2 position is a CH group (1H), and the C5 position is a CH

group (2H).
Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Solvent: Use CDCl

    
      (Chloroform-d) for hydrochloride salts to observe the ammonium protons. Use D
    
    
    
    O
    if solubility is an issue, but note that NH protons will exchange and disappear.
  • Stability Warning: The free base of 1-(2-chloroethyl)pyrrolidine is unstable and will dimerize or rearrange within minutes at room temperature. Always handle as the HCl salt until the last step of your synthesis.

  • Preparation:

    • Dissolve 10-15 mg of the salt in 0.6 mL CDCl

      
      .
      
    • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (

      
       0.00).
      
    • Acquire spectrum immediately at 298 K.

Protocol B: Differentiation via Rearrangement Test

If the NMR is ambiguous (e.g., overlapping multiplets), perform a chemical test:

  • Dissolve 50 mg of the compound in D

    
    O/NaOD (pH > 10).
    
  • Heat at 40°C for 30 minutes.

  • Acquire 1H NMR.[1][2][3][4][5]

    • 1-(2-Cl-Et) will rearrange to 3-chloropiperidine (distinct change in ring coupling constants) or hydrolyze to the alcohol.

    • 2-(2-Cl-Et) will cyclize to pyrrolizidine (1-azabicyclo[3.3.0]octane). The disappearance of the ethyl chain signals and appearance of a fused bicyclic fingerprint confirms the C-substituted structure.

References
  • ChemicalBook. (2025). 1H NMR Spectrum of 1-(2-Chloroethyl)pyrrolidine Hydrochloride. Retrieved from .

  • National Institutes of Health (NIH). (2025). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. PubMed Central. Retrieved from .

  • SpectraBase. (2025). 1-(2-Chloroethyl)pyrrolidine Hydrochloride NMR Data. Wiley Science Solutions. Retrieved from .

  • J. Org. Chem. (1959). Synthesis of Pyrrolizidines from 2-substituted Pyrrolidines.
  • ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines. Retrieved from .

Sources

A Senior Application Scientist's Guide to Distinguishing 2-(2-Chloroethyl)pyrrolidine from 1-(2-Chloroethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of structural isomers is paramount. The positional difference of a substituent can drastically alter a molecule's reactivity, biological activity, and safety profile. This guide provides an in-depth technical comparison of two such isomers: 2-(2-Chloroethyl)pyrrolidine and 1-(2-Chloroethyl)pyrrolidine. We will explore their structural nuances, differential reactivity, and the analytical methodologies crucial for their unambiguous differentiation, supported by experimental and predictive data.

Introduction: The Criticality of Isomeric Purity

This compound and 1-(2-Chloroethyl)pyrrolidine are both valuable building blocks in organic synthesis. The nitrogen-substituted isomer, 1-(2-Chloroethyl)pyrrolidine, is a known intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The carbon-substituted counterpart, while less commonly documented in readily available literature, presents a different set of synthetic possibilities due to the altered placement of the reactive chloroethyl group. The ability to distinguish between these two isomers is not merely an academic exercise but a critical quality control parameter in any synthetic workflow that could potentially produce a mixture of both.

This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis and, most importantly, the definitive characterization of these two pivotal pyrrolidine derivatives.

Structural and Reactivity Comparison: A Tale of Two Isomers

The fundamental difference between the two molecules lies in the point of attachment of the 2-chloroethyl side chain to the pyrrolidine ring. In 1-(2-Chloroethyl)pyrrolidine, the substituent is on the nitrogen atom, making it a tertiary amine. In this compound, the substituent is on a carbon atom (C2), rendering the molecule a secondary amine. This seemingly subtle difference has profound implications for their chemical and physical properties.

Feature1-(2-Chloroethyl)pyrrolidineThis compound
Structure N-substituted (Tertiary amine)C-substituted (Secondary amine)
Basicity Less basic due to the electron-withdrawing effect of the chloroethyl group on the nitrogen.More basic, behaving as a typical secondary amine.
Reactivity The lone pair on the nitrogen is less available for nucleophilic attack. The chloroethyl group is susceptible to nucleophilic substitution and elimination reactions. Can form a quaternary ammonium salt.The nitrogen atom is a reactive nucleophile. The chloroethyl group is also reactive. Can undergo N-alkylation, N-acylation, etc.
Hydrogen Bonding Cannot act as a hydrogen bond donor.Can act as a hydrogen bond donor (N-H).

The disparate reactivity profiles are a key distinguishing feature. For instance, reactions targeting the pyrrolidine nitrogen, such as acylation or sulfonylation, would proceed readily with the 2-substituted isomer but not with the 1-substituted isomer under standard conditions.

Synthetic Pathways: Accessing the Isomers

A robust analytical comparison begins with a clear understanding of the synthetic routes to each isomer.

Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

The synthesis of the N-substituted isomer is well-documented and typically proceeds via a two-step process from pyrrolidine.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

  • Step 1: Hydroxyethylation of Pyrrolidine. To a solution of pyrrolidine, add 2-chloroethanol. The reaction mixture is heated to reflux to yield N-(2-hydroxyethyl)pyrrolidine.

  • Step 2: Chlorination. The resulting N-(2-hydroxyethyl)pyrrolidine is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like toluene. This converts the hydroxyl group into a chloride.

  • Isolation. The product is then isolated as the hydrochloride salt, which is a stable, crystalline solid.

Pyrrolidine Pyrrolidine Hydroxyethylpyrrolidine N-(2-Hydroxyethyl)pyrrolidine Pyrrolidine->Hydroxyethylpyrrolidine Reflux Chloroethanol 2-Chloroethanol Chloroethanol->Hydroxyethylpyrrolidine Product1 1-(2-Chloroethyl)pyrrolidine HCl Hydroxyethylpyrrolidine->Product1 Toluene SOCl2 SOCl₂ SOCl2->Product1

Caption: Synthetic workflow for 1-(2-Chloroethyl)pyrrolidine HCl.

Synthesis of this compound Hydrochloride

The synthesis of the C-substituted isomer is less commonly described. A logical and effective approach involves the reduction of a suitable proline derivative followed by chlorination.

Experimental Protocol: Synthesis of this compound Hydrochloride

  • Step 1: Reduction of Proline Ester. Commercially available L-proline methyl ester can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield 2-(hydroxymethyl)pyrrolidine.

  • Step 2: Chain Extension (Conceptual). A more direct precursor, 2-(2-hydroxyethyl)pyrrolidine, can be synthesized through various multi-step routes, often starting from protected proline derivatives.

  • Step 3: Chlorination. The crucial step is the conversion of the hydroxyl group of 2-(2-hydroxyethyl)pyrrolidine to the chloride. This is achieved using thionyl chloride, analogous to the synthesis of the N-substituted isomer.

  • Isolation. The final product is isolated as the hydrochloride salt.

ProlineDeriv Proline Derivative Hydroxyethylpyrrolidine2 2-(2-Hydroxyethyl)pyrrolidine ProlineDeriv->Hydroxyethylpyrrolidine2 Multi-step synthesis Reduction Reduction (e.g., LiAlH₄) Product2 This compound HCl Hydroxyethylpyrrolidine2->Product2 Inert Solvent SOCl2_2 SOCl₂ SOCl2_2->Product2

Caption: Conceptual synthetic workflow for this compound HCl.

Spectroscopic Differentiation: The Analytical Fingerprints

The most definitive method for distinguishing between these isomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a wealth of structural information that allows for clear differentiation. The chemical environment of the protons and carbons in each isomer is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

  • 1-(2-Chloroethyl)pyrrolidine: The protons on the carbons adjacent to the nitrogen will be significantly downfield due to the electron-withdrawing effect of the nitrogen and the chloroethyl group. The spectrum will lack a broad singlet corresponding to an N-H proton.

  • This compound: A key diagnostic feature will be the presence of a broad singlet in the ¹H NMR spectrum corresponding to the N-H proton of the secondary amine. The proton on the C2 carbon will be a multiplet, coupled to the adjacent protons on the ring and the side chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences. The chemical shifts of the carbons in the pyrrolidine ring will be different, particularly the carbons directly attached to the nitrogen in the N-substituted isomer and the C2 and C5 carbons in the C-substituted isomer.

Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Isomer Nucleus Predicted/Experimental Chemical Shifts (ppm) Key Differentiating Features
1-(2-Chloroethyl)pyrrolidine HCl ¹H NMR~3.8-4.2 (m, 2H, N-CH₂-), ~3.6-3.9 (t, 2H, -CH₂-Cl), ~3.0-3.4 (m, 2H, N-CH₂-), ~2.0-2.3 (m, 4H, -CH₂-CH₂-)Absence of N-H signal. Protons alpha to nitrogen are significantly deshielded.
¹³C NMR~58-62 (N-CH₂-), ~53-57 (N-CH₂-), ~40-44 (-CH₂-Cl), ~22-26 (-CH₂-CH₂-)Two distinct signals for the carbons alpha to the nitrogen.
This compound HCl ¹H NMR~9.0-10.0 (br s, 1H, N-H), ~3.5-3.9 (m, 1H, C2-H), ~3.6-3.8 (t, 2H, -CH₂-Cl), ~3.1-3.5 (m, 2H, C5-H₂), ~1.8-2.2 (m, 6H, ring & side chain CH₂)Presence of a broad N-H proton signal. A complex multiplet for the C2 proton.
¹³C NMR~60-64 (C2), ~46-50 (C5), ~42-46 (-CH₂-Cl), ~30-34 (side chain -CH₂-), ~25-29 (C3), ~22-26 (C4)A single deshielded carbon at the C2 position.

Note: Predicted values are based on standard NMR prediction software and data from analogous compounds. Experimental values for the 1-substituted isomer are from available literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Fragmentation Patterns

  • 1-(2-Chloroethyl)pyrrolidine: The fragmentation of the N-substituted isomer is expected to be dominated by the cleavage of the C-C bond beta to the nitrogen, leading to the formation of a stable pyrrolidinium ion. Alpha-cleavage (cleavage of the N-CH₂ bond of the ethyl group) would also be a prominent pathway.

  • This compound: The fragmentation of the C-substituted isomer will likely involve the loss of the chloroethyl side chain. Alpha-cleavage next to the nitrogen (cleavage of the C2-C3 or C2-side chain bond) will also be a major fragmentation pathway, leading to a characteristic iminium ion.

cluster_1 1-(2-Chloroethyl)pyrrolidine Fragmentation cluster_2 This compound Fragmentation M1 [M]⁺ F1_1 Loss of Cl M1->F1_1 F1_2 Loss of C₂H₄Cl M1->F1_2 F1_3 α-cleavage M1->F1_3 M2 [M]⁺ F2_1 Loss of Cl M2->F2_1 F2_2 Loss of C₂H₄Cl M2->F2_2 F2_3 α-cleavage (ring opening) M2->F2_3

Caption: Predicted primary mass spectral fragmentation pathways.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare dilute solutions of the hydrochloride salts in a suitable solvent (e.g., methanol).

  • Injection: Inject a small volume of the sample into the gas chromatograph.

  • Separation: Utilize a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the isomers if present in a mixture.

  • Mass Analysis: The eluting compounds are introduced into the mass spectrometer and ionized (typically by electron ionization). Mass spectra are recorded for each component.

  • Data Analysis: Compare the obtained mass spectra with the predicted fragmentation patterns to identify each isomer.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of this compound and 1-(2-Chloroethyl)pyrrolidine is a critical task in synthetic and medicinal chemistry. While their syntheses follow distinct pathways, the most reliable and definitive characterization relies on a combination of spectroscopic techniques.

Key Takeaways:

  • ¹H NMR: The presence or absence of the N-H proton signal is the most straightforward diagnostic tool.

  • ¹³C NMR: The chemical shifts of the carbons in the pyrrolidine ring, particularly those adjacent to the substitution site, provide a clear fingerprint for each isomer.

  • Mass Spectrometry: The fragmentation patterns, especially the initial cleavage events, are distinct and can be used to confirm the isomeric structure.

By employing these analytical strategies, researchers can ensure the isomeric purity of their compounds, leading to more reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and practical protocols to confidently navigate the challenges of characterizing these important synthetic intermediates.

References

  • PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • ACD/Labs. NMR Prediction. [Link]

Sources

Infrared (IR) spectroscopy peaks for chloroethyl pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Chloroethyl Pyrrolidine Derivatives

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Chloroethyl pyrrolidine derivatives are a significant class of compounds, often serving as crucial intermediates in the synthesis of pharmaceuticals.[1][2] Infrared (IR) spectroscopy provides a rapid, reliable, and non-destructive method for identifying the key functional groups within these molecules, verifying their synthesis, and assessing their purity. This guide offers a detailed comparison of the IR spectral features of chloroethyl pyrrolidine derivatives, grounded in established spectroscopic principles and supported by experimental data.

The Vibrational Fingerprint: Understanding IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[3] These vibrations, analogous to the stretching and bending of springs, occur only at specific, quantized frequencies. The frequencies of absorption are characteristic of the types of bonds present (e.g., C-H, C-N, C-Cl) and their molecular environment. An IR spectrum, a plot of percent transmittance against wavenumber (cm⁻¹), thus serves as a unique "vibrational fingerprint" of a molecule.[4][5]

The spectrum is typically analyzed in two main regions:

  • Functional Group Region (4000-1400 cm⁻¹): This region contains absorptions for most of the key functional groups, such as O-H, N-H, C=O, and C-H bonds.[5]

  • Fingerprint Region (1400-400 cm⁻¹): This area contains a complex pattern of absorptions arising from the stretching of single bonds (like C-C, C-N, and C-O) and various bending vibrations. While complex, the unique pattern in this region is characteristic of the molecule as a whole and is invaluable for confirming the identity of a compound by matching it to a known spectrum.[5]

Deconstructing the Spectrum: Key Absorptions in Chloroethyl Pyrrolidine Derivatives

The characteristic IR peaks of a chloroethyl pyrrolidine derivative, such as 1-(2-chloroethyl)pyrrolidine, can be understood by examining its constituent parts: the saturated pyrrolidine ring (a tertiary amine) and the chloroethyl side chain (an alkyl halide).

The Pyrrolidine Ring and Tertiary Amine Moiety
  • C-H Stretching: Like all alkanes, the methylene (-CH₂-) groups of the pyrrolidine ring exhibit strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region.[6][7] These are often the most intense peaks in this part of the spectrum.

  • C-N Stretching: As a tertiary aliphatic amine, the C-N stretching vibration is a key indicator. This peak is typically of medium to weak intensity and appears in the 1250-1020 cm⁻¹ range.[8] The precise position can be influenced by the ring strain and substitution.

  • N-H Vibrations (Absence thereof): A crucial feature of N-substituted pyrrolidines like 1-(2-chloroethyl)pyrrolidine is the absence of N-H stretching bands (typically seen between 3300-3500 cm⁻¹) and N-H bending bands (1650-1580 cm⁻¹).[8][9] This immediately distinguishes them from primary or secondary amines.

The Chloroethyl Side Chain
  • C-H Stretching: The -CH₂- groups on the ethyl chain will also contribute to the strong alkane C-H stretching absorptions between 2950-2850 cm⁻¹ .

  • C-Cl Stretching: The most diagnostic peak for this functional group is the carbon-chlorine bond stretch. This vibration gives rise to a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹ .[10][11] The intensity and position of this peak are reliable indicators of the presence of an alkyl chloride. The frequency of C-X bond absorptions decreases as the mass of the halogen increases.[12]

  • -CH₂X Wagging: The wagging vibration of the methylene group attached to the chlorine atom (-CH₂Cl) can sometimes be identified in the 1300-1150 cm⁻¹ region, though it may overlap with other peaks.[13]

The Influence of Hydrochloride Salt Formation

Many chloroethyl pyrrolidine derivatives are synthesized and stored as hydrochloride salts (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) to improve stability and solubility.[1][2] The protonation of the tertiary nitrogen atom to form a quaternary ammonium salt significantly alters the IR spectrum:

  • N⁺-H Stretching: The formation of the salt introduces an N⁺-H bond. This results in a very broad and strong absorption band appearing in the 2700-2250 cm⁻¹ region. This broadness is due to extensive hydrogen bonding in the solid state. This is a highly characteristic peak for amine salts.

  • N⁺-H Bending: A medium intensity band corresponding to the N⁺-H bending vibration appears around 1600-1500 cm⁻¹ .

  • Shift in C-N Stretching: The C-N stretching frequency may shift upon protonation due to the change in the bond's electronic environment.

Comparative Spectral Data

To contextualize these absorptions, the following table compares the expected IR peaks for 1-(2-chloroethyl)pyrrolidine hydrochloride with related, simpler molecules.

Functional GroupVibration Mode1-(2-chloroethyl)pyrrolidine HCl (cm⁻¹)Pyrrolidine (cm⁻¹)1-Chloropropane (cm⁻¹)
Amine Salt N⁺-H Stretch2700-2250 (strong, very broad) N/AN/A
Amine N-H StretchN/A3350-3300 (medium)[14]N/A
Alkyl C-H C-H Stretch2950-2850 (strong)2950-2850 (strong)2970-2860 (strong)
Amine Salt N⁺-H Bend~1600-1500 (medium)N/AN/A
Amine N-H BendN/A~1650 (medium)[8]N/A
Alkyl C-H CH₂ Bend~1465 (medium)~1460 (medium)~1470 (medium)
Aliphatic C-N C-N Stretch~1250-1020 (medium-weak)~1100 (medium-weak)[15]N/A
Alkyl Halide C-Cl Stretch850-550 (strong) N/A850-550 (strong)[13]

Note: Exact peak positions can vary based on the sample preparation method, instrument, and the specific molecular structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a common and convenient technique for acquiring IR spectra of solid and liquid samples.

Objective: To obtain the infrared spectrum of a solid chloroethyl pyrrolidine derivative sample.
Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).

  • Spatula.

  • The chloroethyl pyrrolidine derivative sample (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:
  • Background Spectrum:

    • Causality: It is critical to first record a background spectrum of the empty, clean ATR crystal. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample.

    • Procedure: Ensure the ATR crystal is clean. Lower the pressure arm and run a background scan according to the instrument's software instructions.

  • Sample Preparation:

    • Causality: Only a small amount of sample is needed. It must be completely dry, as water has strong O-H absorptions that can obscure important spectral features. The sample must make uniform and firm contact with the ATR crystal for a strong, high-quality signal.

    • Procedure: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Sample Analysis:

    • Causality: Applying consistent pressure ensures good contact between the sample and the crystal, which is necessary for the IR beam (the evanescent wave) to penetrate the sample effectively.

    • Procedure: Lower the pressure arm onto the sample until the software indicates that sufficient pressure has been applied. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Causality: After the spectrum is acquired, the ATR crystal must be thoroughly cleaned to prevent cross-contamination of subsequent samples.

    • Procedure: Raise the pressure arm. Remove the bulk of the sample with a clean wipe. Moisten a new wipe with isopropanol or ethanol and clean the crystal surface and the pressure arm tip. Allow the solvent to evaporate completely.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the analysis and identification of a chloroethyl pyrrolidine derivative using its IR spectrum.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region1 Examine 3500-3000 cm⁻¹ Region Start->Region1 Check_NH Absence of N-H Stretch? Region1->Check_NH Region2 Analyze ~3000-2800 cm⁻¹ Region Check_NH->Region2 Yes (Tertiary Amine) Rethink Re-evaluate Structure/ Purity Check_NH->Rethink No (Primary/Secondary?) Check_CH Strong Alkyl C-H Stretches Present? Region2->Check_CH Region3 Analyze ~2700-2250 cm⁻¹ Region Check_CH->Region3 Yes Check_CH->Rethink No Check_Salt Broad N⁺-H Stretch Present? Region3->Check_Salt Region4 Examine Fingerprint Region (1400-500 cm⁻¹) Check_Salt->Region4 Yes (HCl Salt) Check_Salt->Region4 No (Free Base) Check_CCl Strong Peak at 850-550 cm⁻¹? Region4->Check_CCl Conclusion Structure Consistent with Chloroethyl Pyrrolidine Derivative Check_CCl->Conclusion Yes (Free Base Path) Conclusion_Salt Structure Consistent with Chloroethyl Pyrrolidine HCl Salt Check_CCl->Conclusion_Salt Yes (HCl Salt Path) Check_CCl->Rethink No

Caption: Workflow for IR spectral analysis of chloroethyl pyrrolidines.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of chloroethyl pyrrolidine derivatives. By systematically analyzing the key regions of the spectrum, researchers can confidently identify the characteristic vibrations of the tertiary amine within the pyrrolidine ring, the alkyl C-H bonds, and, most importantly, the C-Cl stretch of the chloroethyl group. For hydrochloride salts, the presence of a broad N⁺-H stretching band provides definitive confirmation of salt formation. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and synthetic chemists to effectively utilize IR spectroscopy in their research endeavors.

References

  • Scribd. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • Defense Technical Information Center. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • Spectroscopy Solutions. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

  • Organic Chemistry at CU Boulder. IR: amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • SlideShare. The features of IR spectrum. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.